molecular formula C15H18N2O B11867891 2-(Azepan-1-yl)quinolin-8-ol

2-(Azepan-1-yl)quinolin-8-ol

Cat. No.: B11867891
M. Wt: 242.32 g/mol
InChI Key: MGXJKYWHIWTNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol It is characterized by the presence of an azepane ring attached to a quinolin-8-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with azepane under specific conditions. One common method is the nucleophilic substitution reaction where quinolin-8-ol is reacted with azepane in the presence of a suitable base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinolin-8-one derivatives, quinolin-8-amine, and various substituted azepane derivatives .

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(azepan-1-yl)quinolin-8-ol

InChI

InChI=1S/C15H18N2O/c18-13-7-5-6-12-8-9-14(16-15(12)13)17-10-3-1-2-4-11-17/h5-9,18H,1-4,10-11H2

InChI Key

MGXJKYWHIWTNLD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.